2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a prop-2-en-1-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dichloroacetamide, 3-nitroaniline, and allyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Stepwise Synthesis: The process involves the stepwise addition of the nitrophenyl group and the prop-2-en-1-yl group to the acetamide backbone through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as catalytic processes and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(3-nitrophenyl)acetamide: Lacks the prop-2-en-1-yl group.
2,2-Dichloro-N-(prop-2-en-1-yl)acetamide: Lacks the nitrophenyl group.
N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide: Lacks the dichloro groups.
Uniqueness
2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the nitrophenyl and prop-2-en-1-yl groups, along with the dichloro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61219-98-5 |
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Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-nitrophenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-2-6-14(11(16)10(12)13)8-4-3-5-9(7-8)15(17)18/h2-5,7,10H,1,6H2 |
InChI Key |
ZRIPYBFQXOPFKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(Cl)Cl |
Origin of Product |
United States |
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